6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one
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Overview
Description
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzofuran moiety attached to a chromen-2-one core, with additional hydroxyl and methoxy functional groups. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities . For instance, compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, the class of compounds to which it belongs, have been found to exhibit diverse biological activities such as antibacterial, antimicrobial, antitumor, anti-inflammatory, antidiabetic, and antineophobic agents . These activities suggest that 6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Coupling with Chromen-2-one Core: The benzofuran derivative is then coupled with a chromen-2-one precursor through a series of condensation reactions.
Functional Group Modifications: Hydroxyl and methoxy groups are introduced through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups within the chromen-2-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
- 5-Methoxypsoralen
- Benzofuran derivatives with various substitutions
Uniqueness
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O5/c1-21-15-4-2-3-10-7-16(23-18(10)15)13-9-17(20)22-14-6-5-11(19)8-12(13)14/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSJHIMMDIZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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